molecular formula C4H3N5O2 B073675 8-Azaxanthine CAS No. 1468-26-4

8-Azaxanthine

Cat. No.: B073675
CAS No.: 1468-26-4
M. Wt: 153.10 g/mol
InChI Key: KVGVQTOQSNJTJI-UHFFFAOYSA-N
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Description

8-Azaxanthine is a derivative of xanthine, where a nitrogen atom replaces a carbon atom in the imidazole ring of the xanthine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Azaxanthine typically involves the modification of natural nucleobases. One common method is the chemical modification of the imidazole ring of purines, leading to the formation of 8-azapurine derivatives, including this compound . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the substitution of the carbon atom with a nitrogen atom.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 8-Azaxanthine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce halogenated or alkylated derivatives .

Mechanism of Action

The mechanism of action of 8-Azaxanthine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in nucleic acid synthesis and cellular processes. This mechanism is particularly relevant in its potential use as an antiviral and anticancer agent .

Comparison with Similar Compounds

Comparison: 8-Azaxanthine is unique due to its specific substitution pattern and resulting properties. Compared to other 8-azapurine derivatives, it has distinct spectral characteristics and a broader range of applications in scientific research and industry .

Properties

IUPAC Name

2,4-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N5O2/c10-3-1-2(8-9-7-1)5-4(11)6-3/h(H3,5,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGVQTOQSNJTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=NNN=C1NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862673
Record name 8-Azaxanthine
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Molecular Weight

153.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1468-26-4
Record name 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
Source CAS Common Chemistry
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Record name 8-Azaxanthine
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Record name 8-azaxanthine
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Record name 8-AZAXANTHINE
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Record name 8-Azaxanthine
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Record name 1H-1,2,3-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
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Record name 8-AZAXANTHINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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